1,2-Bis(1-phenylethyl)naphthalene
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Overview
Description
1,2-Bis(1-phenylethyl)naphthalene is an organic compound that belongs to the class of aromatic hydrocarbons It is characterized by the presence of two phenylethyl groups attached to the naphthalene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2-Bis(1-phenylethyl)naphthalene can be synthesized through several methods. One common approach involves the Friedel-Crafts alkylation of naphthalene with 1-phenylethyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature and reaction time to achieve high yields.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the process, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
1,2-Bis(1-phenylethyl)naphthalene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxygenated derivatives.
Reduction: Reduction reactions can convert the compound into more saturated hydrocarbons.
Substitution: Electrophilic aromatic substitution reactions can introduce different functional groups onto the naphthalene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon as a catalyst is a typical method.
Substitution: Reagents such as bromine or chlorine in the presence of a Lewis acid catalyst are used for halogenation reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinones, while substitution reactions can produce halogenated derivatives.
Scientific Research Applications
1,2-Bis(1-phenylethyl)naphthalene has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s derivatives may exhibit biological activity, making it a subject of study in medicinal chemistry.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1,2-Bis(1-phenylethyl)naphthalene involves its interaction with molecular targets through various pathways. The aromatic rings can participate in π-π interactions, while the phenylethyl groups may enhance lipophilicity, facilitating membrane penetration. These properties make it a versatile compound in different chemical and biological contexts.
Comparison with Similar Compounds
Similar Compounds
1,2-Diphenylethane: Similar structure but lacks the naphthalene ring.
1,2-Diethylbenzene: Contains ethyl groups instead of phenylethyl groups.
Naphthalene: The parent compound without any substituents.
Uniqueness
1,2-Bis(1-phenylethyl)naphthalene is unique due to the presence of both naphthalene and phenylethyl groups, which confer distinct chemical and physical properties
Properties
CAS No. |
114292-87-4 |
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Molecular Formula |
C26H24 |
Molecular Weight |
336.5 g/mol |
IUPAC Name |
1,2-bis(1-phenylethyl)naphthalene |
InChI |
InChI=1S/C26H24/c1-19(21-11-5-3-6-12-21)24-18-17-23-15-9-10-16-25(23)26(24)20(2)22-13-7-4-8-14-22/h3-20H,1-2H3 |
InChI Key |
SRJKNCWHUWRHLK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CC=C1)C2=C(C3=CC=CC=C3C=C2)C(C)C4=CC=CC=C4 |
Origin of Product |
United States |
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